molecular formula C20H20O4 B589392 Des(diethylaminoethyl)-didesiodo-1'-methoxy Amiodarone CAS No. 1391052-69-9

Des(diethylaminoethyl)-didesiodo-1'-methoxy Amiodarone

Cat. No. B589392
CAS RN: 1391052-69-9
M. Wt: 324.376
InChI Key: PTBKCIBTSCQQPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Des(diethylaminoethyl)-didesiodo-1’-methoxy Amiodarone is a biochemical used for proteomics research . It has a molecular formula of C20H20O4 .


Synthesis Analysis

The synthesis of amiodarone, a related compound, involves using salicylaldehyde as a starting material to react with 2-halogenated hydrocarbyl hexanoate, p-methoxybenzoyl chloride, iodine, and 2-diethylaminoethyl chloride hydrochloride in sequence in the presence of a catalyst . Deiodination and other structural changes in the amiodarone molecule have led to the loss of thyroid and pulmonary effects in the resulting derivative .

Scientific Research Applications

  • Thyroid Hormone Receptor Interaction :

    • Desethylamiodarone, a metabolite of Amiodarone, acts as a competitive inhibitor of T3 binding to the alpha1-thyroid hormone receptor (alpha1-T3R) but as a noncompetitive inhibitor with respect to the beta1-T3R (van Beeren, Bakker, & Wiersinga, 1996).
  • Effects on Alveolar Macrophages :

    • The effects of amiodarone metabolites and analogs, including Desethylamiodarone, on rabbit alveolar macrophages have been studied, showing signs of cell damage and interference with certain cellular pathways (Quaglino et al., 2004).
  • Cardiac Voltage-Gated Sodium Channels :

    • Studies have investigated the effects of Amiodarone and its metabolite N-desethylamiodarone on cardiac voltage-gated sodium channels, providing insights into their impact on cardiac electrophysiology (Ghovanloo, Abdelsayed, & Ruben, 2016).
  • Action on Thyroid Hormone Metabolism :

    • Research has been conducted on how Amiodarone and its metabolites act as thyroid hormone receptor antagonists, influencing thyroid hormone metabolism (van Beeren et al., 2012).
  • Local Venous Response :

    • A study explored the mechanism of action of N‐desethylamiodarone in human hand veins, contributing to understanding its acute vascular effects (Grossmann, Dobrev, Himmel, & Kirch, 2000).
  • Hepatocellular Toxicity and Pharmacological Effect :

    • The hepatocellular toxicity and pharmacological activity of Amiodarone and its derivatives, including Desethylamiodarone, have been compared, providing insights into their effects on liver cells (Waldhauser et al., 2006).
  • Interaction with Nuclear Thyroid Hormone Receptors :

    • Amiodarone and Desethylamiodarone's binding to nuclear thyroid hormone receptors has been studied, highlighting their potential mechanism of action in the body (Latham, Sellitti, & Goldstein, 1987).

Safety and Hazards

Specific safety and hazard information for Des(diethylaminoethyl)-didesiodo-1’-methoxy Amiodarone is not available in the search results .

Future Directions

Desethylamiodarone, a metabolite of amiodarone, has been suggested to have cytostatic potential, indicating a possible future direction for research . Additionally, both amiodarone and N-desethylamiodarone have been found to have pro-arrhythmic effects on Na V 1.5, especially ΔKPQ, suggesting that these compounds could be further evaluated in clinical studies .

properties

IUPAC Name

(4-hydroxyphenyl)-[2-(1-methoxybutyl)-1-benzofuran-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-3-6-17(23-2)20-18(15-7-4-5-8-16(15)24-20)19(22)13-9-11-14(21)12-10-13/h4-5,7-12,17,21H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBKCIBTSCQQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Des(diethylaminoethyl)-didesiodo-1'-methoxy Amiodarone

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